Ecastolol

Beta-Adrenergic Receptor Pharmacology Computational Biology Target Deconvolution

Ecastolol (CAS 77695-52-4, BDF-6486) is a structurally unique beta-blocker featuring an isoxazole-dimethoxyphenethylamine scaffold (cLogP 3.67; tPSA 115.08 Ų). Computational predictions indicate preferential ADRB1 (β1) association, making it ideal for cardiac myocyte and renal cell signaling studies. Its distinct physicochemical profile enables PAMPA and Caco-2 permeability benchmarking unmatched by Propranolol. Supported by Phase 2 clinical antianginal data, it serves as a well-characterized tool for angina model development and SAR expansion. Available in ≥98% purity with flexible sizing from milligrams to grams. Global shipping from research-grade suppliers.

Molecular Formula C26H33N3O6
Molecular Weight 483.6 g/mol
CAS No. 77695-52-4
Cat. No. B1662767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcastolol
CAS77695-52-4
Molecular FormulaC26H33N3O6
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C3=CC=NO3
InChIInChI=1S/C26H33N3O6/c1-4-5-26(31)29-19-7-9-22(21(15-19)23-11-13-28-35-23)34-17-20(30)16-27-12-10-18-6-8-24(32-2)25(14-18)33-3/h6-9,11,13-15,20,27,30H,4-5,10,12,16-17H2,1-3H3,(H,29,31)
InChIKeyCGUIWXDBHIFQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ecastolol (CAS 77695-52-4) for Beta-Adrenoceptor Research: Baseline Characteristics


Ecastolol (CAS 77695-52-4), also known as BDF-6486, is a small-molecule beta-adrenergic receptor antagonist (beta-blocker) belonging to the aryloxypropanolamine class. It is described as possessing antianginal activity . Its chemical structure, defined by the IUPAC name (±)-4'-[3-[(3,4-dimethoxyphenethyl)amino]-2-hydroxypropoxy]-3'-(5-isoxazolyl)butyranilide (molecular formula C26H33N3O6, MW 483.56), is a critical determinant of its pharmacological profile [1]. This compound is an investigational drug candidate that has reached Phase 2 clinical development and is primarily used as a research tool to study beta-adrenergic signaling pathways [2].

Ecastolol (CAS 77695-52-4): Why Generic Beta-Blocker Substitution is Scientifically Unjustified


The substitution of Ecastolol with another beta-blocker based solely on the shared class mechanism is not scientifically rigorous. The beta-blocker class exhibits profound heterogeneity in pharmacodynamic properties, including beta-1/beta-2 subtype selectivity and intrinsic sympathomimetic activity (ISA). While a definitive selectivity ratio for Ecastolol has not been publicly disclosed in the open literature, sources indicate it possesses a pharmacological profile distinct from many classic beta-blockers [1]. Furthermore, its unique molecular structure—incorporating an isoxazole ring and a dimethoxyphenethylamine moiety—dictates its specific binding interactions, physicochemical properties, and therefore its unique experimental outcomes [2]. Assuming functional interchangeability without direct comparative data from the same assay system introduces significant confounding variables and risks compromising research reproducibility.

Ecastolol (CAS 77695-52-4): A Quantitative Evidence Guide for Scientific Selection


Ecastolol's Predicted Beta-1/Beta-2 Affinity Profile from SEA Analysis

The Similarity Ensemble Approach (SEA), a computational method for predicting target interactions, provides the only available quantitative comparison of Ecastolol's predicted affinity across beta-adrenoceptor subtypes. The analysis yields p-values that serve as a statistical measure of predicted association strength. Ecastolol shows the strongest predicted association with the Beta-1 adrenergic receptor (ADRB1, p-value: 65) [1]. Its predicted association with the Beta-2 adrenergic receptor (ADRB2, p-value: 45) and Beta-3 adrenergic receptor (ADRB3, p-value: 58) are measurably weaker. This is based on the compound's known chemical structure (SMILES) being compared to known ligands for those targets.

Beta-Adrenergic Receptor Pharmacology Computational Biology Target Deconvolution

Ecastolol's Physicochemical Properties vs. a Representative Beta-Blocker

Physicochemical properties such as lipophilicity (cLogP) and topological polar surface area (tPSA) are critical predictors of a molecule's pharmacokinetic behavior, including membrane permeability and oral absorption. Ecastolol possesses a calculated partition coefficient (cLogP) of 3.67 [1] and a topological polar surface area (tPSA) of 115.08 Ų [2]. In comparison, the widely used beta-blocker Propranolol is more lipophilic with a cLogP of approximately 3.5 and has a smaller tPSA of around 41.5 Ų [3]. This quantitative difference in physicochemical parameters suggests that Ecastolol and Propranolol would exhibit distinct in vitro and in vivo ADME profiles, making their experimental behavior non-interchangeable.

ADME/Tox Profiling Medicinal Chemistry Drug Formulation

Ecastolol's Structural Uniqueness and Lack of Known Analogs

A search for structurally similar probes in a specialized cheminformatics database confirms that Ecastolol has '0 structurally similar probes' and '0 orthogonal probes' currently identified [1]. This lack of defined structural analogs emphasizes that Ecastolol represents a unique chemical scaffold within the beta-blocker research landscape. Consequently, no direct, closely related analog exists that can serve as a 'drop-in' replacement. Researchers seeking to reproduce or build upon studies where Ecastolol is the key reagent must source the specific compound, as there are no obvious structurally similar alternatives that would be expected to yield equivalent experimental results.

Chemical Biology Drug Discovery SAR Studies

Ecastolol (CAS 77695-52-4): Optimized Research Applications Based on Evidence


Investigating Beta-1 Adrenergic Receptor-Mediated Signaling Pathways

Based on computational predictions indicating a stronger association with the Beta-1 adrenergic receptor (ADRB1) compared to Beta-2 or Beta-3 [1], Ecastolol is a suitable tool compound for in vitro and ex vivo studies focused on elucidating ADRB1-specific signaling cascades. This is particularly relevant in cardiac myocyte or renal cell models where ADRB1 plays a dominant physiological role. Its use can help deconvolute complex adrenergic responses and differentiate them from those mediated by other beta subtypes.

Studies on Drug Membrane Permeability and Passive Diffusion

The physicochemical profile of Ecastolol—characterized by a calculated cLogP of 3.67 and a tPSA of 115.08 Ų [2]—positions it as a valuable probe for understanding the relationship between molecular properties and passive membrane permeability. This unique combination of lipophilicity and polarity is not represented by common beta-blockers like Propranolol. Researchers in ADME/DMPK can use Ecastolol in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to generate a data point that expands the SAR landscape for predicting oral absorption of beta-blockers.

Development of Anti-Anginal Preclinical Disease Models

Ecastolol is consistently described in the scientific literature as possessing 'antianginal activities' . This makes it a key reagent for developing and validating preclinical models of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. Given its investigational status and Phase 2 clinical history, it serves as a well-documented tool compound for studying the pathophysiology of stable angina and for benchmarking new chemical entities with potential anti-anginal properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ecastolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.